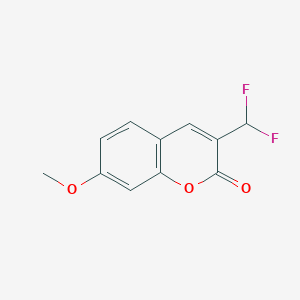

3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one

Description

3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a difluoromethyl group at position 3 and a methoxy group at position 6. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic modulation and solubility.

Properties

Molecular Formula |

C11H8F2O3 |

|---|---|

Molecular Weight |

226.18 g/mol |

IUPAC Name |

3-(difluoromethyl)-7-methoxychromen-2-one |

InChI |

InChI=1S/C11H8F2O3/c1-15-7-3-2-6-4-8(10(12)13)11(14)16-9(6)5-7/h2-5,10H,1H3 |

InChI Key |

YYPGUHLTEMVAOD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one typically involves the difluoromethylation of a suitable chromen-2-one precursor. One common method is the reaction of 7-methoxy-2H-chromen-2-one with a difluoromethylating reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process typically includes the preparation of the chromen-2-one precursor, followed by difluoromethylation using efficient and scalable methods. The choice of reagents, catalysts, and reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The methoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized chromen-2-one derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of the chromenone structure exhibit promising anticancer properties. For example, studies have shown that compounds similar to 3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Case Study: Anticancer Efficacy

In a study conducted on various chromenone derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptotic pathways and cell cycle arrest .

Antifungal Properties

The compound has also been investigated for its antifungal activity. Research indicates that derivatives can inhibit the growth of several fungal pathogens, making them suitable for agricultural applications .

Case Study: Fungicidal Activity

A recent study evaluated the fungicidal efficacy of chromenone derivatives against common plant pathogens. The results showed effective inhibition at low concentrations, suggesting potential use in crop protection .

Agrochemical Applications

The difluoromethyl group in the compound enhances its effectiveness as an agrochemical agent. Its application in developing new pesticides has been explored, particularly due to its ability to target specific biological pathways in pests without affecting non-target organisms.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism | EC50 (μg/mL) |

|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 5.6 |

| Antifungal | Botrytis cinerea | 4.2 |

| Insecticidal | Various insect pests | 10.0 |

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methoxy group contributes to its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one becomes evident when compared to analogous coumarin derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- The difluoromethyl group (-CF2H) in the target compound offers a balance between lipophilicity and electronic effects, contrasting with the stronger electron-withdrawing trifluoromethyl group (-CF3) in its analog, which may overly rigidify the molecule .

- Chlorophenyl substituents (e.g., in 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one) enhance anti-inflammatory activity but reduce solubility compared to fluorinated analogs .

Role of Methoxy Group :

- The 7-methoxy substituent is conserved across several analogs (e.g., ), where it improves solubility and modulates electronic properties. Its absence (e.g., in 3,8-dibromo-7-hydroxy-4-methyl-2H-chromen-2-one ) leads to reduced bioavailability.

Fluorine vs. Other Halogens :

- Fluorinated derivatives (e.g., -CF2H, -CF3) generally exhibit superior metabolic stability and target binding compared to chlorinated or brominated analogs due to fluorine’s small size and high electronegativity .

Comparative Reactivity :

- Acetyl-substituted coumarins (e.g., 3-acetyl-7-methyl-2H-chromen-2-one) show higher reactivity in nucleophilic substitutions but lower thermal stability than fluorinated derivatives .

Biological Activity

3-(Difluoromethyl)-7-methoxy-2H-chromen-2-one, a coumarin derivative, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the coumarin family, characterized by a benzopyranone structure. The difluoromethyl group at the 3-position and methoxy group at the 7-position are significant for its biological activity. These modifications can influence the compound's interaction with biological targets.

Biological Activities

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit notable antioxidant properties. The ability of this compound to scavenge free radicals contributes to its potential therapeutic applications in oxidative stress-related diseases.

2. Anticancer Properties

Several studies have demonstrated the anticancer potential of coumarins, including this specific derivative. It has been shown to induce apoptosis in various cancer cell lines, such as breast (MDAMB231), cervical (HeLa), and liver (HepG2) cells. The compound's mechanism involves the modulation of mitochondrial pathways and the regulation of pro-apoptotic and anti-apoptotic proteins.

3. Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. This mechanism is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation: The compound reduces ROS levels, thereby protecting cells from oxidative damage.

- Apoptosis Induction: It activates caspases and alters the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells.

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.

Case Studies

-

Anticancer Activity Study

- Objective: To evaluate the cytotoxic effects on MDAMB231 cells.

- Method: IC50 values were determined using MTT assays.

- Results: The compound showed significant cytotoxicity with an IC50 value of approximately 34.98 µM, indicating potent anticancer activity compared to standard chemotherapeutics like 5-FU .

- Anti-inflammatory Assessment

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.